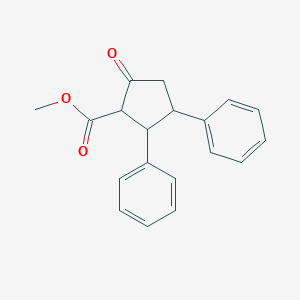![molecular formula C21H23N5O4 B14008849 benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 51186-67-5](/img/structure/B14008849.png)
benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound that features a unique structure combining an indole moiety, a hydrazinyl group, and a carbamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(benzyloxycarbonyl)amino]acetamidoacetic acid with benzotriazole under specific conditions . The reaction is carried out using the Katritzky method, which is known for its efficiency in producing high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:
Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, while the hydrazinyl group can form covalent bonds with target molecules, enhancing its potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities with the indole moiety of the title compound.
Hydrazinyl Compounds: Hydrazine derivatives, such as phenylhydrazine, exhibit similar reactivity due to the presence of the hydrazinyl group.
Carbamate Compounds: Benzyl carbamate and its derivatives are structurally related due to the carbamate linkage.
Uniqueness
Benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety enhances its ability to interact with biological targets, while the hydrazinyl group provides additional reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
51186-67-5 |
|---|---|
Molekularformel |
C21H23N5O4 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H23N5O4/c22-26-19(27)12-24-20(28)18(10-15-11-23-17-9-5-4-8-16(15)17)25-21(29)30-13-14-6-2-1-3-7-14/h1-9,11,18,23H,10,12-13,22H2,(H,24,28)(H,25,29)(H,26,27) |
InChI-Schlüssel |
VIXHUWLPAMSXFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


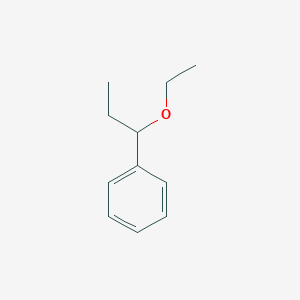
![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
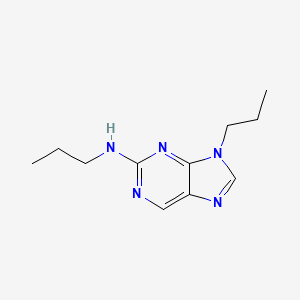
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)
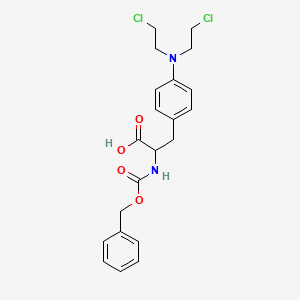
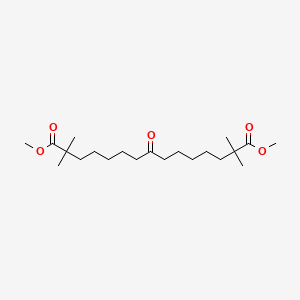
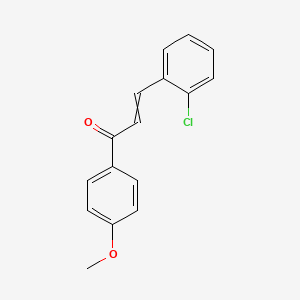
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
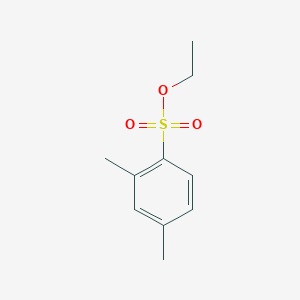
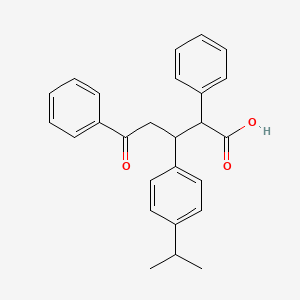
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
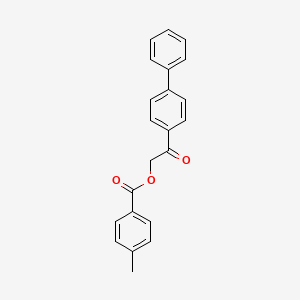
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
